molecular formula C11H9BrN2 B2551425 N-(4-Bromophenyl)-3-pyridinamine CAS No. 941585-04-2

N-(4-Bromophenyl)-3-pyridinamine

Cat. No. B2551425
M. Wt: 249.111
InChI Key: JGYIUTCUZFKMAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07871982B2

Procedure details

A solution of 3-aminopyridine (200 mg, 2.1 mmol) and 304 mg (3.2 mmol) of sodium tert-butoxide were added to 502 mg (2.1 mmol) of 1,4-dibromobenzene, 127 mg (0.21 mmol) of 4,5-bis(diphenylphosphino)-9,9-dimethylsantene, and 97 mg (0.11 mmol) of tris(dibenzylideneacetone)dipalladium in toluene (15 ml), and the mixture was stirred at 100° C. for 3 hr. The reaction solution was diluted with 20 ml of ethyl acetate, and the insolubles were filtered through a chromato-disk. The filtrate was concentrated under the reduced pressure, and the residue was purified by column chromatography on silica gel (n-hexane:ethyl acetate=2:1) to give 312 mg (yield 50%) of a mixture of the title compound with a debromination product thereof (about 3.5:1).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
304 mg
Type
reactant
Reaction Step One
Quantity
502 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
97 mg
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1.CC(C)([O-])C.[Na+].[Br:14][C:15]1[CH:20]=[CH:19][C:18](Br)=[CH:17][CH:16]=1>C1(C)C=CC=CC=1.C(OCC)(=O)C.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[N:4]1[CH:5]=[CH:6][CH:7]=[C:2]([NH:1][C:18]2[CH:19]=[CH:20][C:15]([Br:14])=[CH:16][CH:17]=2)[CH:3]=1 |f:1.2,6.7.8.9.10|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
NC=1C=NC=CC1
Name
Quantity
304 mg
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Name
Quantity
502 mg
Type
reactant
Smiles
BrC1=CC=C(C=C1)Br
Name
Quantity
15 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
97 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 100° C. for 3 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the insolubles were filtered through a chromato-disk
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under the reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography on silica gel (n-hexane:ethyl acetate=2:1)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 312 mg
YIELD: PERCENTYIELD 50%
Name
Type
product
Smiles
N1=CC(=CC=C1)NC1=CC=C(C=C1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.